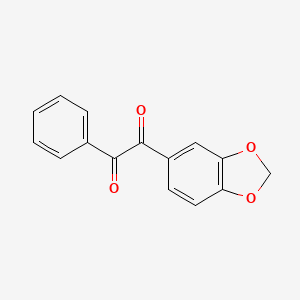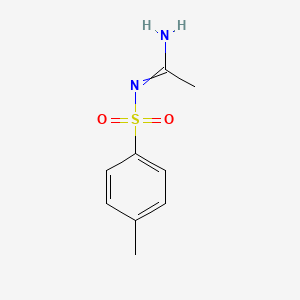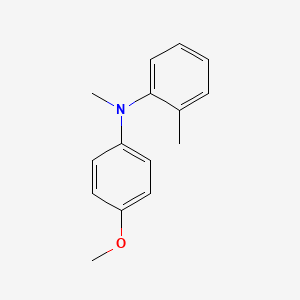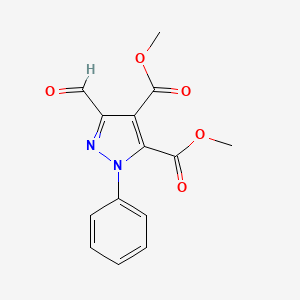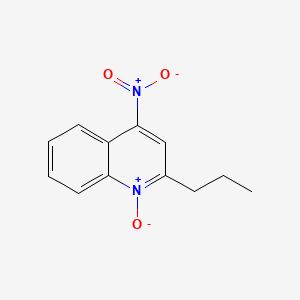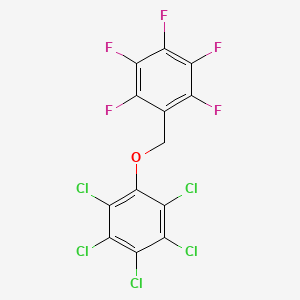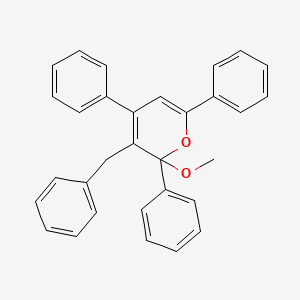
2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with 8-methoxy-2H-1-benzopyran-3-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyran derivatives.
科学的研究の応用
2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.
作用機序
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes involved in disease progression, such as aldehyde dehydrogenase (ALDH) and mitogen-activated protein kinases (MAPKs). The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets contributes to its biological activity.
類似化合物との比較
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with anticoagulant and anti-inflammatory properties.
Chromene: Another benzopyran derivative known for its antioxidant and anticancer activities.
Flavonoids: A class of polyphenolic compounds with a benzopyran core, widely studied for their health benefits.
Uniqueness
2H-1-Benzopyran-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-8-methoxy- stands out due to its specific functional groups, which confer unique chemical and biological properties. Its combination of methoxy and carboxamide groups enhances its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
83823-31-8 |
|---|---|
分子式 |
C21H23NO5 |
分子量 |
369.4 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C21H23NO5/c1-24-17-8-7-14(11-19(17)26-3)9-10-22-21(23)16-12-15-5-4-6-18(25-2)20(15)27-13-16/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,23) |
InChIキー |
RNYDUTJFQRNXFF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


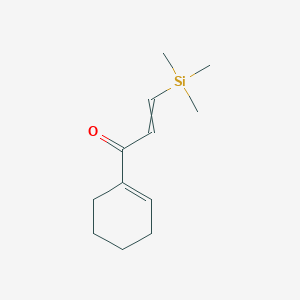
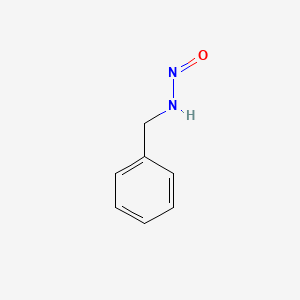

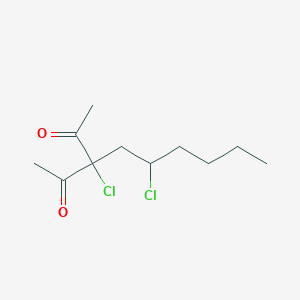
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
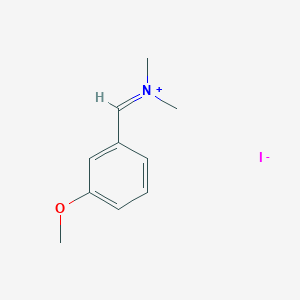
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
